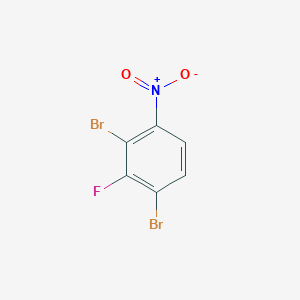

1,3-Dibromo-2-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZRLIFDXCGVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652088 | |

| Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557789-62-5 | |

| Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dibromo-2-fluoro-4-nitrobenzene physical and chemical properties

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

This compound is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups allows for a range of selective chemical transformations, making it a valuable building block for drug discovery and the development of novel functional materials.

This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound (CAS No. 557789-62-5). We will delve into its spectroscopic signature, propose a robust synthetic pathway with detailed experimental considerations, analyze its reactivity profile in key organic reactions, and discuss its potential applications, particularly within the realm of drug development. This document is intended to serve as a practical resource for scientists, providing both foundational knowledge and actionable insights for leveraging this compound in advanced research endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of this compound dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 557789-62-5 | |

| Molecular Formula | C₆H₂Br₂FNO₂ | |

| Molecular Weight | 298.89 g/mol | |

| Appearance | Expected to be a crystalline solid, likely yellow, similar to related nitroaromatics. | |

| Melting Point | Not explicitly reported; isomers like 3-bromo-4-fluoro-nitrobenzene melt at 59 °C. | |

| Boiling Point | Not explicitly reported; isomers like 4-bromo-1-fluoro-2-nitrobenzene boil at 240-241 °C. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |

| XLogP3 | 3.2 | |

| Topological Polar Surface Area | 45.8 Ų |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds, the following spectral features are anticipated:

-

¹H NMR: The spectrum will exhibit two signals in the aromatic region, both appearing as doublets due to coupling with each other. The proton ortho to the nitro group will be significantly downfield-shifted compared to the proton ortho to the fluorine atom.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons directly attached to the electronegative substituents (Br, F, NO₂) will have characteristic chemical shifts. For example, the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent bromine and the meta nitro group.

-

IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

-

~1530 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1200-1300 cm⁻¹ for the C-F stretch.

-

~3100-3000 cm⁻¹ for aromatic C-H stretching.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Part 2: Synthesis and Purification

While multiple synthetic routes to substituted fluoronitrobenzenes exist, a common and effective strategy involves the direct halogenation of a suitable precursor. The following section outlines a predictive protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

This proposed synthesis involves the direct dibromination of 2-fluoro-4-nitroaniline followed by a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, more direct route could be the selective bromination of 1-fluoro-3-nitrobenzene, though this may present regioselectivity challenges.

Rationale: The electron-donating amino group in 2-fluoro-4-nitroaniline activates the ring towards electrophilic substitution, directing the incoming bromine electrophiles to the positions ortho and para to itself (C3 and C5). The subsequent Sandmeyer reaction is a reliable method for converting an arylamine into an aryl bromide.

Step 1: Dibromination of 2-fluoro-4-nitroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dibromo-2-fluoro-4-nitrobenzene, a key building block in organic synthesis. It details its chemical identifiers, physical and chemical properties, synthesis methodologies, and applications, with a focus on its relevance to drug discovery and development. Safety protocols and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Descriptors

This compound is a substituted aromatic compound with the chemical formula C₆H₂Br₂FNO₂.[1] Its structure features a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitro group. The precise arrangement of these substituents is critical to its reactivity and utility in chemical synthesis.

A comprehensive list of its identifiers is provided in the table below for accurate tracking and sourcing.

| Identifier | Value | Source |

| CAS Number | 557789-62-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | PubChem[1] |

| Molecular Weight | 298.89 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Br)F)Br | PubChem[1] |

| InChI Key | KAZRLIFDXCGVJS-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 2,4-Dibromo-3-fluoronitrobenzene | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and its handling requirements. The presence of two heavy bromine atoms contributes to a relatively high molecular weight, while the nitro and fluoro groups introduce polarity.

| Property | Value | Notes |

| Molecular Weight | 298.89 g/mol | [1] |

| Appearance | Dark yellow solid (typical) | |

| Solubility | Low water solubility | [2] |

Synthesis and Reactivity

The synthesis of halogenated nitroaromatics like this compound often involves multi-step processes. While a direct synthesis for this specific isomer is not detailed in the provided search results, analogous preparations offer insight into potential synthetic routes.

One common strategy involves the direct halogenation and nitration of a suitable precursor. For instance, the synthesis of related compounds like 1,4-Dibromo-2-fluoro-5-nitrobenzene can be achieved by nitrating 1,4-dibromo-2-fluorobenzene.[3] Another approach is the Sandmeyer reaction, where an amino group is converted into a halogen via a diazonium salt, which can be a versatile method for introducing bromine or other halogens at specific positions.[3] A patent for the preparation of 1,3-dibromo-4-fluorobenzene utilizes a three-step reaction involving bromination, reduction, and a diazotization-Sandmeyer reaction starting from o-fluoronitrobenzene.[4]

The reactivity of this compound is governed by its substituents. The bromine atoms are good leaving groups in nucleophilic aromatic substitution and are reactive sites for cross-coupling reactions, such as Suzuki and Heck couplings.[5][6] The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack and can be reduced to an amine for further functionalization.[6]

Caption: Potential synthetic pathways to halogenated nitrobenzenes.

Applications in Research and Drug Development

Halogenated nitroaromatic compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5][7] The strategic placement of bromo, fluoro, and nitro groups on the benzene ring of this compound provides multiple points for synthetic modification.

-

Pharmaceutical Synthesis : The bromine atoms can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the construction of drug scaffolds.[5][6] The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule.[7]

-

Agrochemical Development : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on versatile building blocks like this compound to create molecules with specific biological activities.[5]

-

Materials Science : The unique electronic properties imparted by the substituents can be exploited in the synthesis of specialty polymers and other advanced materials.[5]

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it should be handled with care.

Hazard Identification:

-

Acute Toxicity : Similar halogenated nitroaromatics are harmful if swallowed, in contact with skin, or if inhaled.[2][8][9][10]

-

Irritation : Causes skin and serious eye irritation.[2][8][9][11]

-

Long-term Exposure : May cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer.[2]

Recommended Handling Procedures:

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[2][11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[2][9][11]

-

Storage : Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[2]

-

Spills : In case of a spill, avoid dust formation, evacuate the area, and remove all sources of ignition. Collect the material in a suitable container for disposal.[2]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of reactive sites makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective and responsible use in the laboratory.

References

-

PubChem. This compound. [Link]

- Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

-

Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

-

PubChem. 2-Bromo-1,3-difluoro-4-nitrobenzene. [Link]

-

Autech. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

Sources

- 1. This compound | C6H2Br2FNO2 | CID 29919666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. guidechem.com [guidechem.com]

- 4. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-1,3-difluoro-4-nitrobenzene | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. biosynth.com [biosynth.com]

Structure and molecular formula of 1,3-Dibromo-2-fluoro-4-nitrobenzene

An In-Depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Structure, Synthesis, and Applications

Abstract

This compound is a poly-substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile, making it a valuable and versatile synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and predictive spectroscopic signature. Furthermore, it outlines a robust synthetic strategy, explores its key chemical reactivities, and discusses its potential applications as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Molecular Structure and Physicochemical Properties

Molecular Formula and IUPAC Nomenclature

The fundamental identity of this compound is defined by its molecular composition and the precise arrangement of its constituent atoms.

The molecular structure consists of a central benzene ring functionalized with five substituents, defining its classification as a halogenated nitroaromatic compound.

Structural Elucidation

The connectivity and spatial arrangement of the atoms are explicitly defined by the IUPAC name. The numbering of the benzene ring positions the substituents to minimize locants, with the bromine atoms at positions 1 and 3, the fluorine atom at position 2, and the nitro group at position 4.

Figure 1: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative physical and chemical data are crucial for experimental design, including solubility determination, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 298.89 g/mol | PubChem[1] |

| Exact Mass | 296.84363 Da | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Appearance | Predicted: Yellowish solid | Inferred from related compounds |

| Melting Point | Not available. (For reference, 1-Bromo-3-fluoro-2-nitrobenzene melts at 38-42 °C[3]) | - |

| Boiling Point | Not available. (For reference, 4-Bromo-1-fluoro-2-nitrobenzene boils at 240-241 °C[4]) | - |

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two hydrogen atoms on the ring. Each signal should appear as a doublet due to coupling with the adjacent proton. The electron-withdrawing nitro group will cause a significant downfield shift for the proton ortho to it.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the fluorine (C2) are expected to be the most deshielded. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks are anticipated. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A C-F stretching band would be present in the 1100-1250 cm⁻¹ region, while C-Br stretches are typically found at lower wavenumbers (500-650 cm⁻¹). Aromatic C=C and C-H stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern will be observed: an (M)⁺ peak, an (M+2)⁺ peak of roughly double the intensity, and an (M+4)⁺ peak of similar intensity to the M peak, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Mechanistic Considerations

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound involves the late-stage nitration of a readily available precursor, 1,3-Dibromo-2-fluorobenzene. This approach is predicated on the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

-

Causality of Experimental Choice: The fluorine and bromine atoms are ortho-, para-directing groups. In the 1,3-Dibromo-2-fluorobenzene precursor, the C4 position is para to the fluorine atom and ortho to the bromine atom at C3. This convergence of directing effects strongly favors the introduction of the nitro group at the C4 position, leading to high regioselectivity and minimizing the formation of unwanted isomers. Alternative routes, such as brominating a fluoronitrobenzene, would likely yield complex mixtures that are difficult to separate.

Proposed Experimental Protocol: Nitration of 1,3-Dibromo-2-fluorobenzene

This protocol is adapted from established methodologies for the nitration of halogenated benzenes[5].

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-Dibromo-2-fluorobenzene (1.0 eq) to concentrated sulfuric acid (98%, 5 mL per gram of substrate) at 0 °C (ice bath).

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (2 mL per gram of substrate) while cooling in an ice bath.

-

Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of the substrate over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Extraction: The precipitated solid product can be collected by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow Diagram

Figure 2: Workflow for the Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between its halogen substituents and the powerful activating effect of the para-nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom at the C2 position is ortho to the nitro group, and the bromine at C3 is meta. The carbon attached to fluorine is significantly more electron-deficient, making the fluorine atom the most likely leaving group in an SNAr reaction[6][7]. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position, a key transformation in building molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 2,4-dibromo-3-fluoroaniline is a valuable intermediate, as the amino group can undergo a wide array of subsequent reactions, including diazotization (Sandmeyer reaction), acylation, and sulfonylation.

-

Metal-Halogen Exchange: The bromine atoms can participate in metal-halogen exchange reactions, typically using organolithium reagents at low temperatures, or in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This reactivity enables the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 or C3 positions.

Potential Applications in Research and Development

The unique combination of reactive sites makes this compound a high-value scaffold for various sectors.

-

Pharmaceutical Scaffolding: Halogenated nitroaromatics are common starting materials in drug discovery. The ability to selectively functionalize the C2 position via SNAr, reduce the nitro group to an amine, and perform cross-coupling at the bromine sites allows for the rapid generation of diverse compound libraries. Related structures are used in the synthesis of anti-inflammatory agents and enzyme inhibitors[].

-

Agrochemical Intermediates: The synthesis of novel fungicides, herbicides, and pesticides often relies on fluorinated and brominated aromatic cores[9]. This compound serves as a precursor to active ingredients that require this specific substitution pattern for optimal biological activity.

-

Materials Science: The electronic properties imparted by the fluorine and nitro groups make this molecule a candidate for the synthesis of advanced materials, such as specialty polymers, dyes, and components for organic electronics like OLEDs[3].

Safety and Handling

As with other poly-halogenated nitroaromatic compounds, this compound should be handled with appropriate caution. The following information is extrapolated from safety data sheets of structurally similar chemicals[10][11][12][13].

| Hazard Class | Description | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

-

Recommended Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate. Its structure provides a predictable platform for selective, multi-step functionalization, leveraging nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. These attributes make it a highly valuable building block for researchers and scientists in drug development, agrochemical synthesis, and materials science, enabling the construction of complex and high-value target molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (2019). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene. (n.d.). Exploring 1-Bromo-2-Fluoro-4-Nitrobenzene: Properties and Applications. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene.... Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound | C6H2Br2FNO2 | CID 29919666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DIBROMO-3-FLUORO-NITROBENZENE | 557789-62-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]

- 9. innospk.com [innospk.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. biosynth.com [biosynth.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectral Analysis of 1,3-Dibromo-2-fluoro-4-nitrobenzene

This guide provides a comprehensive technical overview of the key spectral characteristics of 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS No. 557789-62-5). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines predictive spectral data, details robust experimental protocols, and offers expert interpretation based on fundamental principles and analysis of analogous structures. Our approach ensures a deep understanding of the molecule's structural confirmation through modern spectroscopic techniques.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a nitro group—creates a highly activated and electronically complex system. Accurate structural elucidation is paramount for its application in the synthesis of novel chemical entities. This guide focuses on the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Properties Summary:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 557789-62-5 | [1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |

| Molecular Weight | 298.89 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Br)F)Br | [1] |

Below is the chemical structure with standardized atom numbering for consistent reference throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms on the benzene ring. For this compound, two distinct signals are anticipated in the aromatic region.

Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-5 | 8.20 - 8.40 | Doublet (d) | JH5-H6 = 8.5 - 9.5 Hz | Located ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. Coupled only to H-6. |

| H-6 | 7.40 - 7.60 | Doublet of doublets (dd) | JH6-H5 = 8.5 - 9.5 Hz, JH6-F2 = 4.5 - 5.5 Hz | Located ortho to a bromine atom and meta to the nitro group. The observed splitting is due to coupling with the adjacent proton H-5 and a longer-range coupling to the fluorine atom at C-2. |

Expertise & Causality: The predicted chemical shifts are based on established substituent effects in benzene rings. The -NO₂ group is a powerful deshielding group, primarily through its resonance-withdrawing effect, which significantly impacts the ortho proton (H-5). The fluorine atom exhibits a dual effect: strong inductive withdrawal (deshielding) and resonance donation (shielding). Its influence, combined with the other substituents, results in the predicted shifts. The four-bond coupling between H-6 and F-2 (⁴JHF) is a well-documented phenomenon in fluorinated aromatic systems.

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Trustworthiness: This protocol ensures high-quality, reproducible data. The use of a high-field spectrometer (>400 MHz) is crucial for resolving the coupling patterns clearly. Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing properties for nonpolar aromatic compounds and its single, easily identifiable solvent peak. Tetramethylsilane (TMS) provides a universally recognized internal reference for accurate chemical shift calibration.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. Due to the molecule's lack of symmetry, six distinct signals are expected for the aromatic carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data

(Solvent: CDCl₃, 100 MHz, Proton-decoupled)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C-1 | 118 - 122 | ²JCF ≈ 20-25 Hz | Attached to bromine, shielded by the ortho fluorine. Exhibits two-bond coupling to fluorine. |

| C-2 | 155 - 160 | ¹JCF ≈ 250-260 Hz | Directly attached to the highly electronegative fluorine, causing a strong downfield shift and a large one-bond C-F coupling constant.[2][3] |

| C-3 | 110 - 114 | ²JCF ≈ 20-25 Hz | Attached to bromine and shielded by the ortho fluorine. Exhibits two-bond coupling. |

| C-4 | 148 - 152 | ³JCF ≈ 3-8 Hz | Attached to the nitro group, significantly deshielded. Shows a smaller three-bond coupling to fluorine. |

| C-5 | 128 - 132 | ⁴JCF ≈ 1-4 Hz | Proton-bearing carbon meta to fluorine. A small four-bond coupling may be observable. |

| C-6 | 125 - 129 | ³JCF ≈ 3-8 Hz | Proton-bearing carbon ortho to the C-1 bromine. Exhibits three-bond coupling to fluorine. |

Expertise & Causality: The chemical shifts are estimated based on additive models for substituted benzenes. The carbon directly bonded to fluorine (C-2) will be the most downfield and exhibit the largest coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds.[2][3] The magnitude of C-F coupling constants decreases with the number of bonds separating the nuclei (¹J > ²J > ³J). Acquiring a proton-decoupled spectrum simplifies the data by removing C-H couplings, but the C-F couplings will persist, splitting the carbon signals into doublets or more complex multiplets if other couplings were present.[2][3]

Experimental Protocol: ¹³C NMR Acquisition

This follows the same sample preparation as ¹H NMR.

-

Instrument: >100 MHz NMR Spectrometer.

-

Technique: Proton-decoupled ¹³C NMR.

-

Acquisition Parameters: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

-

Processing: Standard Fourier transform, phase, and baseline correction.

Trustworthiness: The extended acquisition time is a self-validating step to ensure an adequate signal-to-noise ratio, which is critical for observing the signals of all six unique carbons, especially those with lower intensity (quaternary carbons) or those broadened by coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| 1600 - 1585, 1475 - 1450 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the aromatic ring. |

| 1550 - 1510 | Asymmetric N-O Stretch (-NO₂) ** | Strong | A primary, strong, and characteristic absorption for the nitro group.[4] |

| 1360 - 1330 | Symmetric N-O Stretch (-NO₂) ** | Strong | The second primary absorption for the nitro group, confirming its presence.[4] |

| 1250 - 1180 | C-F Stretch | Strong | The C-F bond vibration typically appears in this region as a strong band. |

| 1100 - 1000 | In-plane C-H Bending | Medium | |

| 850 - 750 | Out-of-plane C-H Bending | Strong | The specific position is indicative of the substitution pattern on the ring. |

| 600 - 500 | C-Br Stretch | Medium-Strong | Characteristic absorption for carbon-bromine bonds. |

Expertise & Causality: The most diagnostic peaks for this molecule are the two strong bands corresponding to the asymmetric and symmetric stretches of the nitro group.[4] These are typically very intense and provide unambiguous evidence for this functional group. The C-F and C-Br stretches are also important confirmatory signals, though they appear in the more crowded "fingerprint" region of the spectrum (<1500 cm⁻¹).[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Trustworthiness: The ATR technique is a modern, reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra for both liquids and solids. Collecting a background spectrum immediately before the sample scan is a critical self-validating step that corrects for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z Value | Ion | Rationale |

| 297 / 299 / 301 | [M]⁺• | Molecular Ion Peak Cluster. The characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a 1:2:1 intensity ratio for these peaks. This is a definitive confirmation of the presence of two bromines. |

| 281 / 283 / 285 | [M-O]⁺• | Loss of an oxygen atom from the nitro group. |

| 267 / 269 / 271 | [M-NO]⁺• | Loss of nitric oxide from the molecular ion. |

| 251 / 253 / 255 | [M-NO₂]⁺• | Loss of the entire nitro group. This fragment corresponds to the dibromofluorobenzene radical cation. |

| 172 / 174 | [C₆H₂FBr]⁺• | Loss of NO₂ and one Br atom. |

| 93 | [C₆H₂F]⁺• | Loss of NO₂ and both Br atoms. |

Expertise & Causality: The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the resulting isotopic pattern for any bromine-containing fragment will be a distinctive triplet with a 1:2:1 intensity ratio. This provides unequivocal evidence for the number of bromine atoms. Fragmentation is predicted to occur via the loss of the labile nitro group and its components (O, NO), followed by the sequential loss of the halogen atoms.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities (e.g., start at 100°C, ramp to 280°C).

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan mode (e.g., m/z 50-400) to detect all fragment ions.

-

Trustworthiness: Coupling GC with MS (GC-MS) is a powerful, self-validating technique. The GC separates the analyte from the solvent and any potential impurities, ensuring that the resulting mass spectrum is of the pure compound. The retention time from the GC provides an additional data point for identification. EI at 70 eV is a standardized method that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries and predictive models.[7][8]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. [Link]

-

Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

ResearchGate. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]

-

Taylor & Francis Group. Nitrobenzene and Related Compounds | Chromatographic Analysis. [Link]

Sources

- 1. This compound | C6H2Br2FNO2 | CID 29919666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-fluoro-4-nitrobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-2-fluoro-4-nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By integrating physicochemical property analysis with practical experimental design, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Molecular Profile of this compound

This compound is a poly-substituted aromatic compound with significant potential in synthetic organic chemistry, particularly as a building block in the creation of complex molecules for pharmaceutical and materials science applications. Its chemical structure, featuring a benzene ring functionalized with two bromine atoms, a fluorine atom, and a nitro group, dictates its physicochemical properties and, consequently, its solubility.

The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring creates a complex interplay of electronic effects and intermolecular forces, influencing how the molecule interacts with different solvent environments. A thorough understanding of its solubility is paramount for its effective utilization in research and development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂FNO₂ | PubChem[1] |

| Molecular Weight | 298.89 g/mol | PubChem[1] |

| Calculated XLogP3 | 3.2 | PubChem[1] |

| Appearance | White to yellow crystalline powder is a common form for similar compounds. | General Knowledge |

The calculated XLogP3 value of 3.2 suggests a significant degree of lipophilicity, predicting lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and to disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.

For this compound, its solubility in a given solvent will be determined by:

-

Polarity Match: The compound possesses both polar (C-F, C-NO₂) and non-polar (aromatic ring, C-Br) characteristics. Solvents with a similar balance of polarity are likely to be effective.

-

Intermolecular Forces: The potential for dipole-dipole interactions, London dispersion forces, and potential (though weak) hydrogen bonding will influence solubility. The nitro group can act as a hydrogen bond acceptor.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.

Predicted Solubility Profile in Common Organic Solvents

Table of Predicted Solubility:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions, but the polar groups on the solute will limit solubility. Hexane is unlikely to be a good solvent. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents offer a good balance of polarity to interact with the polar functional groups of the solute without the strong hydrogen bonding network of protic solvents that would hinder dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group of these alcohols can act as a hydrogen bond donor to the nitro group's oxygen atoms, facilitating solubility. However, the overall non-polar character of the solute may limit high solubility. |

| Highly Polar | Water | Very Low / Insoluble | The significant non-polar surface area of the dibromofluoronitrobenzene moiety and its lack of strong hydrogen bond donating capabilities predict poor aqueous solubility.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following gravimetric method is a standard and effective approach for determining the solubility of a solid compound in various solvents at different temperatures.[5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and syringes

-

Oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, labeled vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended for efficiency and to minimize thermal degradation.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Express the solubility in the desired units, such as g/100 mL or mol/L, using the calculated mass and the volume of the aliquot taken.

Formula for Solubility ( g/100 mL): Solubility = (Mass of dried solute / Volume of aliquot) * 100

-

Workflow Diagram

Caption: Gravimetric method for solubility determination.

Safety Considerations

While a specific, comprehensive safety data sheet (SDS) for this compound was not found, related compounds such as other brominated and nitrated aromatics are often classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[8][9][10][11][12] Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the SDS for all solvents used.

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion and Future Work

This guide has provided a theoretical and practical framework for understanding and determining the solubility of this compound. While predictions based on chemical structure offer valuable initial guidance, the detailed experimental protocol provides a clear path for obtaining precise, quantitative solubility data. Such data is invaluable for the rational design of synthetic routes, the development of efficient purification methods like recrystallization, and the formulation of products where this compound is a key component.

Future work should focus on the experimental execution of the described protocol to generate a comprehensive, publicly available dataset of the solubility of this compound in a wide range of organic solvents at various temperatures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Studocu. (n.d.). Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Quora. (2021, February 7). Why is phenol more soluble than nitrobenzene? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

Quora. (2018, October 17). Why does nitrobenzene make a more suitable solvent than benzene? Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. This compound | C6H2Br2FNO2 | CID 29919666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Molecular weight and computed properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene

A Comprehensive Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene

Section 1: Introduction and Overview

This compound is a poly-substituted aromatic compound that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro) and versatile leaving groups (bromo) on a benzene scaffold makes it a molecule of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of these substituents allows for a range of selective chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a proposed synthetic pathway with mechanistic rationale, methods for spectroscopic characterization, and a discussion of its potential chemical reactivity and applications. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Section 2: Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and computed properties is foundational for its application in experimental design. These parameters influence solubility, reactivity, and potential biocompatibility. The properties of this compound have been compiled from authoritative databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 557789-62-5 | PubChem[1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | PubChem[1] |

| Molecular Weight | 298.89 g/mol | PubChem[1] |

| Monoisotopic Mass | 296.84363 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 3.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Section 3: Synthesis and Purification

While specific literature detailing a high-yield synthesis for this compound is sparse, a logical and effective pathway can be designed based on fundamental principles of electrophilic aromatic substitution. The proposed route involves the direct bromination of a suitable fluoronitrobenzene precursor.

Expertise & Rationale: Designing the Synthetic Route

The proposed synthesis begins with 2-fluoro-4-nitrobenzene. The key to this transformation is understanding the directing effects of the substituents already on the ring.

-

Nitro Group (-NO₂): A powerful deactivating and meta-directing group.

-

Fluoro Group (-F): A deactivating but ortho, para-directing group.

When considering bromination (an electrophilic substitution), the incoming electrophile (Br⁺) will be directed to positions influenced by these groups. The fluorine directs ortho (position 3) and para (position 5). The nitro group directs meta (positions 3 and 5). In this case, both groups reinforce the substitution at positions 3 and 5. Due to steric hindrance from the adjacent fluorine atom, substitution at position 3 might be slightly less favored than at position 5. However, to achieve the target 1,3-dibromo substitution pattern, a double bromination is required. This necessitates harsh reaction conditions (e.g., using a strong Lewis acid catalyst and excess bromine) to overcome the strong deactivation of the ring by the nitro and fluoro groups.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful synthesis and purification should yield a product whose spectroscopic data matches the predicted profile in Section 4.

Materials:

-

2-Fluoro-4-nitrobenzene

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Liquid Bromine (Br₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-fluoro-4-nitrobenzene (1.0 eq) and anhydrous dichloromethane.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous FeBr₃ (0.1 eq) portion-wise.

-

Bromination: Add liquid bromine (2.2 eq) dissolved in a small amount of dichloromethane to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate to neutralize excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the final product.

Section 4: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While experimental spectra are not widely published, a predicted profile based on established chemical principles serves as a reliable benchmark for validation.

Caption: Workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | The spectrum will be complex due to the low symmetry. Expect two doublets in the aromatic region (approx. 7.5-8.5 ppm). The proton at C6 will be coupled to the fluorine at C2, and the proton at C5 will be coupled to the fluorine at C2, resulting in doublet of doublets or more complex splitting patterns. |

| ¹³C NMR | Expect 6 distinct signals for the aromatic carbons. The carbon attached to the nitro group (C4) will be significantly downfield. Carbons attached to bromine (C1, C3) and fluorine (C2) will show characteristic shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance is expected, likely appearing as a multiplet due to coupling with the aromatic protons. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Br stretching bands will be visible in the fingerprint region (< 1000 cm⁻¹). A C-F stretch will appear around 1200-1300 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Expect major fragment ions corresponding to the loss of NO₂ and Br. |

General Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.[2]

-

IR Acquisition (ATR): Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.[2]

-

MS Acquisition (GC-MS): Dissolve a small sample in a volatile solvent (e.g., ethyl acetate) and inject it into a GC-MS system to obtain both retention time and mass fragmentation data.[2]

Section 5: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of multiple reaction handles allows for its use as a versatile scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3] In this molecule, both the fluorine atom (at C2, ortho to -NO₂) and the bromine atom (at C1, para to -NO₂) are activated. In SNAr reactions, fluoride is generally a better leaving group than bromide.[4][5] This differential reactivity can be exploited for selective substitution at the C2 position by various nucleophiles (e.g., amines, alkoxides, thiols) while leaving the bromine atoms intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl structures.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline derivatives.[6]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., SnCl₂, H₂, Pd/C, or Fe/HCl). This transformation provides a primary amine, which is a critical functional group for further derivatization, such as amide bond formation, diazotization, or reductive amination.

Potential Applications

Given its reactivity profile, this compound is an ideal intermediate for:

-

Pharmaceuticals: As a core scaffold for building complex drug candidates. Similar halogenated nitroaromatics are used to synthesize inhibitors, anti-inflammatory agents, and other biologically active molecules.[][8]

-

Agrochemicals: As a precursor for novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and stability of the final product.[8]

-

Materials Science: For the synthesis of specialty polymers, dyes, and functional materials where its incorporation can impart specific electronic or physical properties.[8]

Section 6: Safety and Handling

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9][11] |

| Skin Irritation | Causes skin irritation.[9] |

| Eye Irritation | Causes serious eye irritation.[9] |

| Respiratory Irritation | May cause respiratory irritation.[9] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10][11]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[9][11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

Disposal:

-

Dispose of waste material in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service.[9][10]

References

-

Title: this compound Source: PubChem URL: [Link]

- Title: A kind of preparation method of 1,3-dibromo-4-fluorobenzene - CN109354569A Source: Google Patents URL

-

Title: Safety Data Sheet - 1-Fluoro-4-nitrobenzene Source: Alfa Aesar URL: [Link]

-

Title: Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene Source: Filo URL: [Link]

-

Title: Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction Source: Allen URL: [Link]

-

Title: Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... Source: YouTube (Doubtnut) URL: [Link]

Sources

- 1. This compound | C6H2Br2FNO2 | CID 29919666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Reactivity profile of 1,3-Dibromo-2-fluoro-4-nitrobenzene in organic reactions

An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-fluoro-4-nitrobenzene

Introduction

This compound is a polyfunctionalized aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its molecular structure, featuring two bromine atoms, a fluorine atom, and a potent nitro group, presents a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the electronic and steric factors governing its behavior in key organic transformations, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The strategic arrangement of these substituents allows for selective and sequential functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1][2]

Core Reactivity Principles: An Electronically Deficient Scaffold

The reactivity of this compound is fundamentally dictated by the interplay of the electronic effects of its substituents. The aromatic ring is rendered significantly electron-deficient, predisposing it to specific classes of reactions.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the dominant activating feature for nucleophilic aromatic substitution (SNAr). It strongly depletes electron density at the ortho (C-3) and para (C-1) positions, making these carbons highly electrophilic.

-

Fluorine Atom (-F): The fluorine atom at C-2 exerts a strong -I effect due to its high electronegativity, further enhancing the electrophilicity of the ring. In the context of SNAr reactions, fluorine is an exceptionally good leaving group. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the polarization of the C-F bond.[3][4]

-

Bromine Atoms (-Br): The two bromine atoms at C-1 and C-3 also contribute to the electron deficiency via their -I effect. More importantly, they serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.

This unique electronic landscape allows for a predictable and controllable sequence of reactions, which will be explored in the subsequent sections.

I. Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the ring makes this compound an excellent substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is greatly enhanced by the delocalization of the negative charge onto the nitro group, a critical factor for the reaction's feasibility.[3][5]

The key question is one of regioselectivity: which halogen is displaced?

-

The fluorine at C-2 is ortho to the nitro group and is an excellent leaving group.

-

The bromine at C-3 is also ortho to the nitro group.

-

The bromine at C-1 is para to the nitro group.

Both ortho and para positions are strongly activated.[5][6] While C-Br bonds are weaker than C-F bonds, the rate-determining step is the nucleophilic attack. The extreme polarization of the C-F bond often makes the attached carbon the most electrophilic site, leading to the preferential displacement of fluoride. However, reaction conditions and the nature of the nucleophile can influence this selectivity, and displacement of the bromine atoms, particularly at the activated C-1 (para) or C-3 (ortho) positions, is also readily achievable.

Diagram: General Mechanism of SNAr Reaction

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for the substitution of an activated halogen with morpholine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.) and a suitable anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).

-

Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv.) to the solution via syringe.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) to the mixture. The base acts as a scavenger for the H-X acid formed during the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired substituted product.

II. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing C-C and C-N bonds.[7][8] The relative reactivity of halogens in these couplings is typically I > Br > Cl >> F, ensuring that the C-Br bonds react selectively while the C-F bond remains intact.[8] This differential reactivity is key to the molecule's utility, allowing for stepwise elaboration.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[8][9][10] By carefully controlling the stoichiometry of the boronic acid, either mono- or di-arylation can be achieved.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

| Parameter | Typical Conditions for Mono-Arylation |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%) |

| Ligand | SPhos, XPhos, PPh₃ (2-10 mol%) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) |

| Boronic Acid | 1.0-1.2 equivalents |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

Experimental Protocol: Suzuki-Miyaura Mono-Arylation

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to a flame-dried Schlenk tube.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][11] The strongly electron-withdrawing nitro group makes the C-Br bond more susceptible to the initial oxidative addition step.[12] However, the choice of base is critical, as some strong bases can be incompatible with the nitro group.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over sodium tert-butoxide.

| Parameter | Typical Conditions for Mono-Amination |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) |

| Ligand | RuPhos, Xantphos, BINAP (2-6 mol%) |

| Base | K₃PO₄, Cs₂CO₃, NaOtBu (1.5-2.5 equiv.) |

| Amine | 1.1-1.5 equivalents |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 90-110 °C |

Experimental Protocol: Buchwald-Hartwig Mono-Amination

-

Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%) to a dry Schlenk tube.[13]

-

Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).[13]

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.[13]

-

Work-up & Purification: Follow a standard aqueous work-up and purification by flash column chromatography as described for the Suzuki-Miyaura reaction.[13]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I).[14][15] This reaction provides a direct route to aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.

| Parameter | Typical Conditions for Mono-Alkynylation |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) |

| Copper Co-catalyst | CuI (1-10 mol%) |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Terminal Alkyne | 1.1-1.5 equivalents |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 60 °C |

III. Reduction of the Nitro Group

A pivotal transformation for this compound and its derivatives is the reduction of the nitro group to a primary amine (-NH₂). This reaction yields highly functionalized aniline precursors, opening up a vast new area of synthetic possibilities, such as diazotization and Sandmeyer reactions.[1][16]

The choice of reducing agent is critical to ensure chemoselectivity and avoid undesired side reactions, particularly hydrodehalogenation (the removal of the bromine atoms).

-

Catalytic Hydrogenation: While effective, standard catalysts like Palladium on Carbon (Pd/C) can readily cleave C-Br bonds.[17] Raney Nickel is often a superior choice as it is less prone to causing dehalogenation.[17]

-

Metal-Acid Reductions: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are classic, reliable, and highly chemoselective methods for reducing aromatic nitro groups while preserving aryl halides.[17][18]

Diagram: Synthetic Workflow - Sequential Functionalization

Caption: Possible synthetic pathways leveraging the compound's reactivity.

Experimental Protocol: Nitro Group Reduction with Iron

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitroaromatic starting material (1.0 mmol, 1.0 equiv.) and iron powder (5.0 mmol, 5.0 equiv.) in a mixture of ethanol (10 mL) and water (2 mL).

-

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of acetic acid (AcOH) to initiate the reduction.

-